molecular formula C16H26N2O14P2 B1264026 dTDP-L-olivose

dTDP-L-olivose

Cat. No. B1264026
M. Wt: 532.33 g/mol
InChI Key: GLUZBIYLBPDBPE-LITXJTQSSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DTDP-L-olivose is a pyrimidine nucleotide-sugar.

Scientific Research Applications

1. Enzymatic Synthesis of dTDP-Activated 2,6-Dideoxysugars

  • The research by Amann et al. (2001) highlights the use of dTDP-L-olivose in the enzymatic synthesis of 2,6-dideoxysugars, which are crucial building blocks in the creation of polyketide antibiotics. This study demonstrates the potential of this compound in antibiotic development.

2. Biosynthesis of Oleandomycin

  • Aguirrezabalaga et al. (2000) discuss the role of this compound in the biosynthesis of l-Oleandrose, an element of the oleandomycin antibiotic. Their work, found in Antimicrobial Agents and Chemotherapy, demonstrates the importance of this compound in the production of this antibiotic.

3. Involvement in Glycosylation of Antibiotics

  • In a 2007 study published in the Journal of the American Chemical Society, Minami and Eguchi explored the role of this compound as a donor substrate in glycosylation processes, particularly in the production of antibiotic and antitumor drugs.

4. Potential in New Drug Design

  • The paper by Giraud et al. (2000) in Nature Structural Biology discusses the structural understanding of enzymes involved in this compound synthesis, which can be significant for new drug design targeting bacterial pathogens.

5. Synthesis of Diverse Carbohydrate Structures

  • Wei et al. (2023) in their research published in Angewandte Chemie discuss the broad application of dTDP-activated sugar nucleotides, including this compound, in synthesizing various carbohydrate structures, highlighting its importance in glycoscience.

properties

Molecular Formula

C16H26N2O14P2

Molecular Weight

532.33 g/mol

IUPAC Name

[(2R,4S,5R,6S)-4,5-dihydroxy-6-methyloxan-2-yl] [hydroxy-[[(2R,3S,5R)-3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy]phosphoryl] hydrogen phosphate

InChI

InChI=1S/C16H26N2O14P2/c1-7-5-18(16(23)17-15(7)22)12-3-9(19)11(30-12)6-28-33(24,25)32-34(26,27)31-13-4-10(20)14(21)8(2)29-13/h5,8-14,19-21H,3-4,6H2,1-2H3,(H,24,25)(H,26,27)(H,17,22,23)/t8-,9-,10-,11+,12+,13+,14-/m0/s1

InChI Key

GLUZBIYLBPDBPE-LITXJTQSSA-N

Isomeric SMILES

C[C@H]1[C@@H]([C@H](C[C@H](O1)OP(=O)(O)OP(=O)(O)OC[C@@H]2[C@H](C[C@@H](O2)N3C=C(C(=O)NC3=O)C)O)O)O

Canonical SMILES

CC1C(C(CC(O1)OP(=O)(O)OP(=O)(O)OCC2C(CC(O2)N3C=C(C(=O)NC3=O)C)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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